molecular formula C14H16BrNO3 B14591460 N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-81-0

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14591460
CAS No.: 61643-81-0
M. Wt: 326.19 g/mol
InChI Key: YHNRTAVIXORFCY-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Condensation: The reaction of the brominated intermediate with ethoxymethylidene to form the desired product.

    Amidation: The final step involves the formation of the amide bond, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)-3,4-dimethoxybenzamide
  • N-(4-Bromo-3-methylphenyl)-1-naphthamide

Uniqueness

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ethoxymethylidene and oxobutanamide functional groups contribute to its unique behavior in chemical reactions and biological systems.

Properties

CAS No.

61643-81-0

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C14H16BrNO3/c1-4-19-8-12(10(3)17)14(18)16-11-5-6-13(15)9(2)7-11/h5-8H,4H2,1-3H3,(H,16,18)

InChI Key

YHNRTAVIXORFCY-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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